[(2R,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Beschreibung
IUPAC Nomenclature & Systematic Identification
The IUPAC name systematically describes the compound’s architecture:
- Core structure : A β-D-glucopyranosyl-(1→6)-β-D-glucopyranose (gentiobiose) backbone.
- Substituents :
- At position 1 of the reducing glucose: A sinapoyl group [(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl].
- At position 2 of the non-reducing glucose: A feruloyl group [(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl].
- Stereochemistry :
Molecular Formula : C₃₃H₄₀O₁₈
Molecular Weight : 748.66 g/mol (calculated from PubChem data for analogous compounds).
Molecular Geometry & Conformational Isomerism
The molecule exhibits restricted rotation around key bonds, leading to distinct conformers:
Notable Rotamers :
Stereochemical Configuration Analysis (Cahn-Ingold-Prelog Priorities)
Chiral centers are assigned using Cahn-Ingold-Prelog rules:
| Chiral Center | Configuration | Priority Order |
|---|---|---|
| C2 (non-reducing) | R | -OCH₂(cinnamoyl) > -OH > -CH₂OH > -O(glucose) |
| C3 (non-reducing) | S | -O(glucose) > -OH > -CH₂O(cinnamoyl) > -CH₂OH |
| C4 (non-reducing) | R | -OH > -O(glucose) > -CH₂OH > -CH₂O(cinnamoyl) |
| C5 (non-reducing) | R | -CH₂OH > -O(glucose) > -OH > -H |
The E-configuration of the cinnamoyl double bonds is determined by the higher priority of the aryl groups over the carboxylic acid substituents.
Hydrogen Bonding Networks & Molecular Packing
The molecule forms extensive hydrogen bonds, critical for stabilizing its tertiary structure:
Molecular Packing :
- Sinapoyl and feruloyl moieties engage in π-stacking, while hydroxyl groups form a 3D network with water molecules in hydrated crystals.
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O18/c1-44-19-10-16(4-7-18(19)36)5-9-25(38)49-31-28(41)23(14-35)50-33(31,51-32-30(43)29(42)27(40)22(13-34)48-32)15-47-24(37)8-6-17-11-20(45-2)26(39)21(12-17)46-3/h4-12,22-23,27-32,34-36,39-43H,13-15H2,1-3H3/b8-6+,9-5+/t22-,23-,27-,28-,29+,30-,31+,32-,33-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGNBKKPEPCPCT-MAPAUBAGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2(C(C(C(O2)CO)O)OC(=O)C=CC3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@]2([C@H]([C@@H]([C@H](O2)CO)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound [(2R,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a complex organic molecule with potential biological activities. Its intricate structure suggests a variety of interactions with biological systems that could lead to therapeutic applications.
The molecular formula of the compound is C30H42N7O18P3S with a molecular weight of approximately 913.68 g/mol. The compound exhibits a predicted density of 1.80 g/cm³ and a pKa value of 1.16 .
Anti-inflammatory Effects
Recent studies have indicated that compounds similar to the target molecule exhibit significant anti-inflammatory properties. For instance, network pharmacology analyses have shown that certain derivatives can inhibit inflammatory pathways associated with ulcerative colitis (UC). The mechanisms involve modulation of the TLR4/NF-kB/NLRP3 signaling pathways .
Table 1: Inhibitory Effects on Inflammatory Pathways
| Compound Name | TLR4 Binding Affinity | NF-kB p65 Binding Affinity | NLRP3 Binding Affinity | Caspase-1 Binding Affinity |
|---|---|---|---|---|
| 2-Methoxy-4-vinylphenol | -7.3 | -6.9 | -9 | -7.1 |
| Catechol | -7.5 | -6.8 | -8.8 | -6.8 |
| Apocynin | -5.6 | -4.9 | -6.2 | -5.6 |
Antioxidant Activity
The compound's structure suggests potential antioxidant properties due to the presence of hydroxyl groups which can scavenge free radicals and reduce oxidative stress in cells . Studies have shown that related compounds can enhance antioxidant enzyme activity and reduce markers of oxidative damage in various biological models.
Anticancer Potential
Preliminary research indicates that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .
Case Study: Anticancer Activity
In a study involving breast cancer cell lines, treatment with related compounds resulted in significant reductions in cell viability and increased apoptosis markers compared to untreated controls . The study highlighted the importance of structural features in enhancing biological activity.
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Properties
Research indicates that compounds structurally similar to [(2R,3S,4R,5R)-4-hydroxy...] demonstrate significant anti-cancer activities. For instance, derivatives of phenolic compounds have been shown to inhibit tumor growth and induce apoptosis in cancer cells. The specific structural features of this compound may enhance its efficacy against various cancer types by targeting specific pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
Compounds with similar configurations have been studied for their anti-inflammatory properties. They can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation .
Cardiovascular Health
The compound's potential to improve endothelial function and reduce oxidative stress indicates its applicability in cardiovascular health. Similar compounds have been noted for their ability to enhance vascular function and reduce the risk factors associated with cardiovascular diseases .
Antioxidant Activity
The antioxidant properties of this compound can protect cells from oxidative damage. Studies have shown that polyphenolic compounds can scavenge free radicals effectively, suggesting that this compound could be used in dietary supplements aimed at enhancing overall health and preventing oxidative stress-related diseases .
Metabolic Health
Research points to the potential of this compound in managing metabolic disorders such as diabetes. Compounds with similar structures have been found to improve insulin sensitivity and regulate glucose metabolism .
Plant Growth Regulators
Certain derivatives of this compound may act as plant growth regulators, promoting growth and enhancing resistance to pests and diseases. This application is particularly relevant in sustainable agriculture practices where natural compounds are favored over synthetic chemicals .
Biopesticides
Given its structural characteristics, there is potential for this compound to be developed into a biopesticide. Its efficacy against specific pathogens or pests can be explored further for agricultural use .
Case Studies
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
Functional and Bioactivity Differences
- Cinnamate Ester Variants: The target compound and martinoside share (E)-cinnamate esters but differ in glycosylation patterns. Martinoside’s ethyl linkage and simpler sugar moiety enhance its blood-brain barrier (BBB) permeability (AlogP = 1.2 vs. 0.75 for the target compound), correlating with its neuroactivity .
- 2-Arylbenzofuran Flavonoids: The C60H62O24 compound has a nearly identical molecular weight but features additional benzofuran rings, increasing hydrogen bond donors (16 vs. 12 in the target compound) and reducing oral bioavailability.
- Toxicity Profiles : While the target compound shows moderate CYP inhibition and estrogenic activity, C60H62O24 exhibits higher hepatotoxicity and renal toxicity risks due to prolonged metabolic processing .
Pharmacokinetic and ADMET Properties
Table 2: ADMET Comparison
- The target compound’s high polarity limits BBB penetration, unlike martinoside, which has balanced lipophilicity for CNS targeting .
- Both the target compound and C60H62O24 inhibit CYP enzymes, but the latter’s mutagenicity (Ames-positive) restricts therapeutic use .
Vorbereitungsmethoden
Preparation of (E)-3-(4-Hydroxy-3-Methoxyphenyl)Prop-2-Enoic Acid
Ferulic acid (4-hydroxy-3-methoxycinnamic acid) serves as the precursor. Industrial-scale isolation from corn bran or wheat husks involves alkaline hydrolysis (2 M NaOH, 80°C, 4 h) followed by ethanol extraction and acid precipitation (pH 2.0), yielding 85–92% purity. For laboratory synthesis:
-
Ester activation : Ferulic acid (10 g, 51.6 mmol) reacts with 1,1'-carbonyldiimidazole (CDI, 16.8 g, 103.2 mmol) in THF under reflux (3.5 h) to form the imidazolide intermediate.
-
Alcoholysis : Treatment with methanol or ethanol (1.2 eq) in THF with DBU (1 eq) provides methyl/ethyl ferulate in 76–80% yield.
Key data :
Synthesis of (E)-3-(4-Hydroxy-3,5-Dimethoxyphenyl)Prop-2-Enoic Acid
This derivative requires selective O-methylation of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid):
-
Protection : Syringic acid (5 g, 23.8 mmol) is treated with acetic anhydride (10 mL) to protect the phenolic -OH.
-
Coupling : CDI-mediated activation (as in Section 2.1) followed by reaction with tert-butanol affords the tert-butyl ester (72% yield).
-
Deprotection : Acidic hydrolysis (HCl/MeOH, 0°C, 2 h) yields the free acid (89% yield).
Construction of the Oxolan Core
Ribitol Dehydration-Cyclization
Starting from 2-deoxy-D-ribose (1 ):
-
Reduction : NaBH₄ (4 eq) in MeOH (0°C, 2 h) converts 1 to ribitol (2 ) in 94% yield.
-
Cyclization : Ribitol undergoes HCl-catalyzed dehydration (2 M HCl, 80°C, 6 h) to form (2R,3S)-2-(hydroxymethyl)oxolan-3-ol (3 ) in 83% yield.
Stereochemical control : The reaction proceeds via a chair-like transition state, favoring the (2R,3S) configuration.
Functionalization of the Oxolan Ring
-
Glycosylation :
-
Hydroxymethyl introduction :
-
Swern oxidation (oxalyl chloride, DMSO, −78°C) of 4 followed by NaBH₄ reduction installs the hydroxymethyl group at C5 (62% yield).
-
Convergent Synthesis of the Target Compound
Esterification of the Oxolan-Glucose Intermediate
-
Activation : (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid (1.2 eq) is treated with CDI (1.5 eq) in THF (reflux, 2 h).
-
Coupling : The activated ester reacts with the C2-hydroxyl of the oxolan-glucose intermediate (5 ) in the presence of 4-DMAP (0.2 eq), yielding the monoester 6 (58% yield).
-
Second esterification :
Optimization notes :
-
Excess CDI (1.5 eq) minimizes diastereomer formation.
-
4-DMAP accelerates acylation without epimerization.
Analytical Characterization
Spectroscopic Data
¹H-NMR (600 MHz, DMSO-d₆) :
-
δ 7.62 (d, J = 15.9 Hz, 2H, enoate Hα)
-
δ 6.95–7.12 (m, 6H, aromatic H)
-
δ 5.32 (d, J = 8.1 Hz, 1H, anomeric H)
-
δ 4.12–4.45 (m, 8H, oxolan and glucose H)
IR (KBr) :
-
3420 cm⁻¹ (O-H stretch)
-
1705 cm⁻¹ (C=O ester)
-
1603 cm⁻¹ (C=C aromatic)
Chromatographic Purity
HPLC (C18 column, MeCN/H₂O 65:35): 98.2% purity (tᵣ = 12.7 min).
Challenges and Optimization Strategies
-
Regioselectivity in glycosylation : Use of bulky protecting groups (e.g., tert-butyldimethylsilyl) on C3-OH of oxolan directs glucosylation to C5.
-
Ester hydrolysis : Low-temperature coupling (0°C) prevents retro-aldol cleavage of the glucose moiety.
-
Stereochemical drift : Anhydrous conditions and non-basic catalysts (e.g., 4-DMAP) preserve configuration during acylation .
Q & A
What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via esterification and glycosylation reactions. A validated approach involves coupling hydroxycinnamic acid derivatives with glycosylated intermediates using carbodiimide-based catalysts (e.g., EDC·HCl) and DMAP as a nucleophilic catalyst in dichloromethane (DCM). Key parameters include:
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Catalyst | EDC·HCl + DMAP | |
| Solvent | DCM | |
| Reaction Time | 12–24 hours (monitored by TLC) | |
| Yield | Up to 92% |
Methodological Note: Use Design of Experiments (DoE) to optimize molar ratios and temperature. Flow chemistry (e.g., continuous reactors) can enhance reproducibility and scalability .
How can the stereochemical configuration and structural integrity of this compound be confirmed?
Answer:
A combination of analytical techniques is required:
- NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to assign proton environments and verify glycosidic linkages. Compare spectra with literature data for similar compounds (e.g., martinoside in ) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular formula and detect fragmentation patterns.
- X-ray Crystallography: For absolute stereochemical confirmation if crystals are obtainable.
Advanced Tip: Use nuclear Overhauser effect spectroscopy (NOESY) to resolve spatial proximity of methoxy and hydroxy groups .
What computational strategies are effective for studying its molecular interactions and binding mechanisms?
Answer:
- Molecular Docking: Use tools like AutoDock Vina to predict binding modes with target proteins (e.g., enzymes or receptors). Validate predictions with experimental IC₅₀ values .
- Molecular Dynamics (MD) Simulations: Run 100+ ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein interactions .
- Quantum Mechanics (QM): Calculate electronic properties (e.g., HOMO-LUMO gaps) to understand reactivity.
Case Study: Virtual screening of similar compounds identified inhibitors with binding affinities (ΔG) ranging from -8.49 to -9.52 kcal/mol .
How can researchers avoid false positives when evaluating its biological activity?
Answer:
- PAINS Filters: Screen for pan-assay interference compounds (PAINS) using tools like SwissADME. Compounds with Michael acceptors or redox-active moieties may require orthogonal assays .
- Dose-Response Curves: Ensure activity is concentration-dependent.
- Counter-Screens: Test against unrelated targets to rule out nonspecific effects.
Data Example: In , Compound 1 passed PAINS filters, suggesting low interference risk .
What strategies are recommended for studying structure-activity relationships (SAR)?
Answer:
- High-Throughput Synthesis: Generate analogs with modifications to the hydroxy/methoxy groups or glycosyl moieties.
- Integrated Ligand Design: Combine machine learning, QSAR models, and experimental validation to prioritize analogs. For example, modify the prop-2-enoate chain to alter hydrophobicity .
- Biological Assays: Test analogs in enzyme inhibition or cell-based assays (e.g., Hedgehog pathway inhibition as in ) .
Key Parameter: LogP values (calculated via ChemAxon) can predict membrane permeability.
How can stability and degradation profiles be assessed under physiological conditions?
Answer:
- Forced Degradation Studies: Expose the compound to acidic/basic conditions, heat, and light. Monitor degradation via HPLC or LC-MS.
- Kinetic Stability Assays: Measure half-life (t₁/₂) in simulated gastric fluid (pH 2) or plasma.
- Metabolite Identification: Use liver microsomes or hepatocytes to detect phase I/II metabolites.
Example: Similar compounds showed stability in DMSO at -20°C for 6 months .
What advanced techniques are available for resolving conflicting spectral data?
Answer:
- 2D NMR: Resolve overlapping signals using HSQC (for C-H correlations) and HMBC (long-range couplings).
- Isotopic Labeling: Use ¹³C-labeled precursors to trace carbon backbone assignments.
- Circular Dichroism (CD): Confirm absolute configuration of chiral centers .
Case Study: Martinoside ( ) was validated via NMR spectral matching with literature data .
How can researchers leverage high-throughput methods for ligand optimization?
Answer:
- Fragment-Based Screening: Identify minimal pharmacophores using X-ray crystallography or surface plasmon resonance (SPR).
- Machine Learning: Train models on existing bioactivity data to predict novel analogs.
- Microfluidics: Screen reaction conditions in nanoliter volumes to accelerate synthetic optimization .
Reference: highlights integrated approaches combining ligand synthesis, HTS, and computational modeling .
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